molecular formula C41H41ClN8O8 B10830920 (2R)-2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-[5-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]pentyl]propanamide

(2R)-2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-[5-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]pentyl]propanamide

Cat. No.: B10830920
M. Wt: 809.3 g/mol
InChI Key: QTDHGBJLMBQHOW-BPJPHOPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XY-06-007: is a selective and potent bump-and-hole PROTAC (proteolysis-targeting chimera) degrader specifically designed to target the BRD4 BD1 L94V protein. This compound has shown significant promise in scientific research due to its high selectivity and potency in degrading the BRD4 BD1 L94V protein without affecting off-targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of XY-06-007 involves multiple steps, including the formation of a cereblon E3 ligase ligand, which is then linked to a derivative of (+)-JQ1. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of XY-06-007 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment and stringent quality control measures to maintain consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: XY-06-007 primarily undergoes degradation reactions when it forms a ternary complex with the target protein and the E3 ligase. This leads to the ubiquitination and subsequent proteasomal degradation of the target protein .

Common Reagents and Conditions: The common reagents used in the synthesis of XY-06-007 include organic solvents, catalysts, and protective groups to facilitate the formation of the desired product. The reaction conditions typically involve controlled temperatures and pH to ensure optimal reaction rates .

Major Products: The major product formed from the reactions involving XY-06-007 is the degraded target protein, which is ubiquitinated and subsequently broken down by the proteasome .

Scientific Research Applications

Chemistry: In chemistry, XY-06-007 is used as a tool compound to study the degradation of specific proteins. It helps in understanding the mechanisms of protein degradation and the role of specific proteins in various biochemical pathways .

Biology: In biological research, XY-06-007 is used to selectively degrade the BRD4 BD1 L94V protein, allowing researchers to study the effects of this protein on cellular processes. This helps in identifying potential therapeutic targets for various diseases .

Medicine: This includes certain types of cancer and other diseases characterized by aberrant protein expression .

Industry: In the pharmaceutical industry, XY-06-007 is used in drug discovery and development to identify and validate new therapeutic targets. It also helps in the development of new drugs that can selectively degrade disease-causing proteins .

Mechanism of Action

XY-06-007 exerts its effects by forming a ternary complex with the target protein (BRD4 BD1 L94V) and the cereblon E3 ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets involved in this process include the BRD4 BD1 L94V protein and the cereblon E3 ligase .

Comparison with Similar Compounds

Uniqueness: XY-06-007 is unique due to its high selectivity and potency in degrading the BRD4 BD1 L94V protein without affecting off-targets. This makes it a valuable tool in scientific research and drug development, providing insights into the mechanisms of protein degradation and the role of specific proteins in disease .

Properties

Molecular Formula

C41H41ClN8O8

Molecular Weight

809.3 g/mol

IUPAC Name

(2R)-2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-[5-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]pentyl]propanamide

InChI

InChI=1S/C41H41ClN8O8/c1-22(35-37-48-47-23(2)49(37)29-15-14-26(57-3)20-28(29)36(46-35)24-10-12-25(42)13-11-24)38(53)44-19-6-4-5-18-43-33(52)21-58-31-9-7-8-27-34(31)41(56)50(40(27)55)30-16-17-32(51)45-39(30)54/h7-15,20,22,30,35H,4-6,16-19,21H2,1-3H3,(H,43,52)(H,44,53)(H,45,51,54)/t22-,30?,35+/m1/s1

InChI Key

QTDHGBJLMBQHOW-BPJPHOPQSA-N

Isomeric SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=N[C@H]2[C@@H](C)C(=O)NCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2C(C)C(=O)NCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl

Origin of Product

United States

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